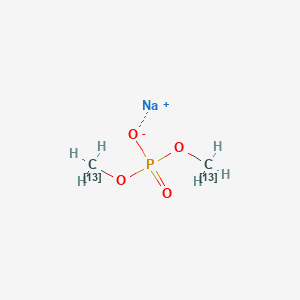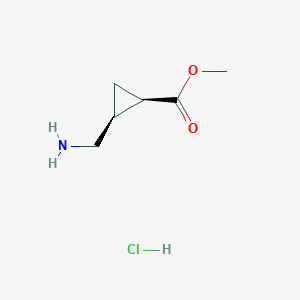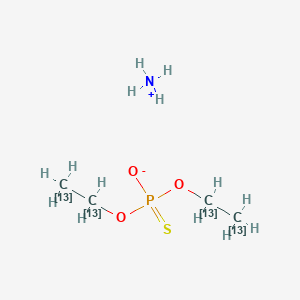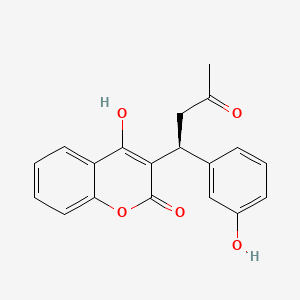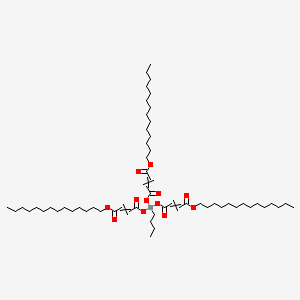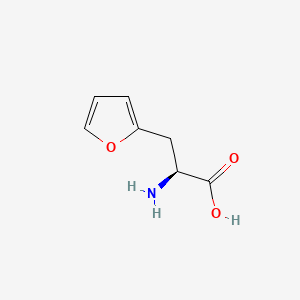
L-2-Furylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-(furan-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(furan-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et modification des peptides
La L-2-Furylalanine est utilisée dans la synthèse de peptides contenant du furane, qui peuvent être modifiés post-synthétiquement par la technologie de marquage par oxydation du furane {svg_1}. Ce processus permet l'introduction polyvalente du composé à différentes positions au sein de la chaîne peptidique, améliorant ainsi la stabilité des motifs furaniques contre la dégradation acide.
Activité antimicrobienne
Le composé a été étudié pour ses propriétés antimicrobiennes, en particulier contre les champignons de type levure tels que Candida albicans et des bactéries telles que Escherichia coli et Staphylococcus aureus {svg_2}. Cette application est importante pour le développement de nouveaux agents antimicrobiens.
Cyclisation peptidique
La this compound joue un rôle dans la cyclisation des peptides, une étape cruciale dans la création de peptides contraints présentant une stabilité et une efficacité accrues {svg_3}. Le processus de cyclisation implique la formation d'un motif pyrrole, qui peut résulter de la réaction entre la chaîne latérale de la furylalanine oxydée et un résidu nucléophile comme la lysine.
Intermédiaire chimique
Le composé sert d'intermédiaire chimique dans divers processus de synthèse. Il peut être transformé en différents dérivés ayant des applications potentielles dans la synthèse de produits pharmaceutiques, d'agrochimiques et d'autres composés organiques {svg_4}.
Analyse spectroscopique
La this compound est soumise à une analyse spectroscopique, y compris la FT-IR, la FT-Raman et la RMN, afin de comprendre ses propriétés structurales et électroniques {svg_5}. Ces analyses sont essentielles au développement de nouveaux matériaux et au contrôle qualité dans les processus de fabrication.
Catalyse
La recherche a exploré l'utilisation de dérivés de la this compound dans la catalyse, en particulier dans les réactions impliquant la transformation de composés dérivés de la biomasse en produits chimiques à valeur ajoutée {svg_6}. Cette application est cruciale pour le développement de processus chimiques durables.
Mécanisme D'action
Target of Action
It’s known that this compound is a crucial component of certain hepatotoxic cyclopeptides, such as rhizonin a and b . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus, and their toxicity critically depends on the presence of 3-furylalanine (Fua) residues .
Mode of Action
It’s known that the compound is incorporated into cyclopeptides by non-ribosomal peptide synthetases (nrps) . The exact mechanism of this incorporation remains elusive .
Biochemical Pathways
L-2-Furylalanine is involved in the biosynthesis of Rhizonin, a hepatotoxic cyclopeptide . A suite of isotope labeling experiments identified tyrosine and L-DOPA as Fua precursors, providing the first mechanistic insight . Dioxygenase RhzB was identified as necessary and sufficient for Fua formation . RhzB is a novel type of heme-dependent aromatic oxygenases (HDAO) that enabled the discovery of the bingchamide biosynthesis gene cluster through genome mining .
Result of Action
It’s known that the compound plays a critical role in the toxicity of certain cyclopeptides . The presence of 3-furylalanine (Fua) residues in these cyclopeptides is crucial for their toxicity .
Action Environment
It’s known that the compound is stable under acidic conditions when proximate aromatic residues are present .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 |
Source


|
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-08-0 |
Source


|
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does (S)-2-Amino-3-(furan-2-yl)propanoic acid act as a feeding deterrent? What is its target and what are the downstream effects?
A1: The research primarily focuses on the isolation and identification of (S)-2-Amino-3-(furan-2-yl)propanoic acid as a novel natural product exhibiting strong feeding deterrent activity against Myrmica rubra ants. [] The exact mechanism of action and target of this dipeptide within the ants are not explored in the study. Further research is needed to understand how this compound interacts with ant sensory or neural pathways to elicit a deterrent response.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)



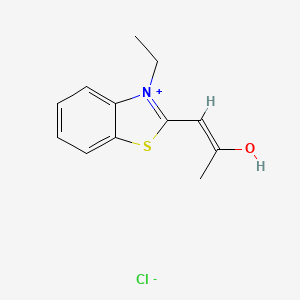
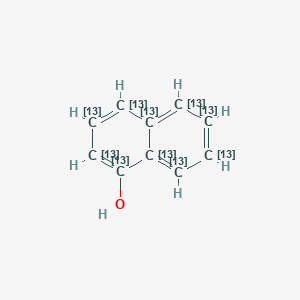
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
